An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Azinphos-methyl
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Azinphos-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinphos-methyl, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide variety of insect pests on numerous crops.[1] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the proper functioning of the nervous system in both insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Azinphos-methyl, its molecular structure, and the methodologies used to determine these characteristics. Furthermore, it details its mechanism of action through the inhibition of acetylcholinesterase, providing visual representations of the key pathways and experimental workflows.
Molecular Structure and Identification
Azinphos-methyl is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[3] Its structure is characterized by a benzotriazine ring system linked to a dimethyl phosphorodithioate group via a methyl bridge.
Molecular Formula: C₁₀H₁₂N₃O₃PS₂[4][5]
Molecular Weight: 317.32 g/mol [4]
Canonical SMILES: COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1[6]
InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N[6]
Physicochemical Properties
The physicochemical properties of Azinphos-methyl are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the table below.
| Property | Value | Experimental Protocol |
| Appearance | Pure: White crystalline solid. Technical: Brown waxy solid.[1][7] | Visual Inspection |
| Melting Point | 73-74 °C (Pure)[1] | OECD Guideline 102 |
| Boiling Point | Decomposes above 200 °C[3][7] | OECD Guideline 103 |
| Water Solubility | 28 - 30 mg/L at 20-25 °C[1][3] | OECD Guideline 105 (Flask Method) |
| Vapor Pressure | <1 mPa (<7.5 x 10⁻⁶ mmHg) at 20 °C[1] | OECD Guideline 104 (e.g., Static Method, Dynamic Method) |
| Octanol-Water Partition Coefficient (log Kow) | 2.75 - 2.96[6] | OECD Guideline 107 (Shake Flask Method) |
| Density | 1.44 g/cm³[3] | OECD Guideline 109 |
Experimental Protocols for Physicochemical Properties
Water Solubility (OECD Guideline 105 - Flask Method)
This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.[4][6] The general procedure involves:
-
Preparation of a Saturated Solution: An excess amount of the test substance (Azinphos-methyl) is added to a vessel containing purified water.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium, ensuring that a saturated solution is formed.[6]
-
Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of Azinphos-methyl in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Vapor Pressure (OECD Guideline 104)
Several methods are described in this guideline, with the static and dynamic methods being common.[1][3]
-
Static Method: The substance is introduced into a vacuum-tight container, and the pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.[8]
-
Dynamic Method (Cottrell's Method): The boiling temperature of the substance is determined under various applied pressures. The vapor pressure at a specific temperature is then interpolated from the boiling temperature-pressure data.[3]
Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)
This method determines the ratio of a chemical's concentration in the octanol and water phases of a two-phase system at equilibrium.[7][9]
-
Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.
-
Dissolution of Test Substance: A known amount of Azinphos-methyl is dissolved in either water or n-octanol.
-
Partitioning: The two phases are placed in a vessel and shaken to facilitate the partitioning of the substance between the two immiscible liquids until equilibrium is reached.[9]
-
Phase Separation: The octanol and water phases are separated, typically by centrifugation.[9]
-
Concentration Analysis: The concentration of Azinphos-methyl in each phase is determined using an appropriate analytical technique. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Azinphos-methyl is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.
Metabolic Activation and Signaling Pathway
Azinphos-methyl itself is a weak inhibitor of AChE. It undergoes metabolic activation in the liver, primarily through cytochrome P450-mediated oxidative desulfuration, to form its oxygen analog, Azinphos-methyl oxon. This oxon is a much more potent inhibitor of AChE. The oxon phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the toxic effects observed.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
The activity of acetylcholinesterase and its inhibition by compounds like Azinphos-methyl can be quantified using various methods, with the Ellman's assay being a widely used colorimetric technique.[10][11]
Conclusion
This technical guide has provided a detailed examination of the chemical properties and molecular structure of Azinphos-methyl. The tabulated data, coupled with descriptions of the standardized experimental protocols, offers a valuable resource for researchers. The visualization of the metabolic activation pathway and the experimental workflow for assessing its primary mode of action—acetylcholinesterase inhibition—further enhances the understanding of this potent insecticide. This information is critical for professionals involved in environmental science, toxicology, and the development of safer and more effective pest control agents.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Phytosafe [phytosafe.com]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 8. consilab.de [consilab.de]
- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
